molecular formula C12H16N2 B170093 2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole CAS No. 124730-04-7

2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole

Cat. No.: B170093
CAS No.: 124730-04-7
M. Wt: 188.27 g/mol
InChI Key: DZTZFAPBYOEUQT-UHFFFAOYSA-N
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Description

2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the 2,4,6-trimethylphenyl group adds unique properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole typically involves the cyclization of N-(2,4,6-trimethylphenyl)-β-alanines. This reaction can be carried out using various catalysts and under different conditions to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve the use of triphenylphosphine as a raw material, which reacts with sodium metal and phosphorus halide in the presence of catalysts. This is followed by an acyl chloride reaction and subsequent oxidation .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like singlet oxygen and various electrophiles for substitution reactions. The conditions often involve aqueous solutions and controlled temperatures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole apart from these similar compounds is its unique imidazole ring structure combined with the 2,4,6-trimethylphenyl group. This combination imparts distinct chemical and biological properties, making it particularly valuable in various research and industrial applications .

Properties

IUPAC Name

2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-8-6-9(2)11(10(3)7-8)12-13-4-5-14-12/h6-7H,4-5H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTZFAPBYOEUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NCCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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